Cantrixil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

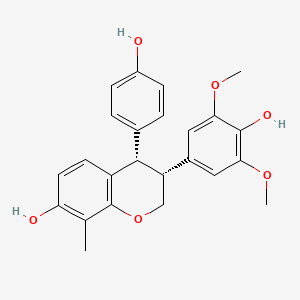

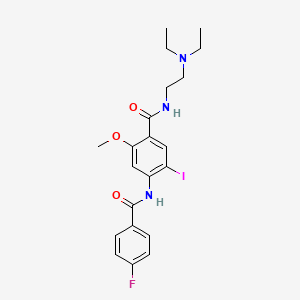

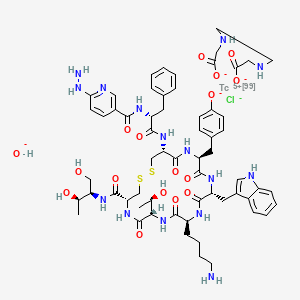

TRX-E-002-1は、カンタリキシルとしても知られており、第三世代のベンゾピラン分子です。再発性化学療法抵抗性卵巣がんの治療に大きな可能性を示しています。 この化合物は、卵巣がんの幹細胞様細胞と体細胞がん細胞の両方でアポトーシスを誘導するため、がん治療の有望な候補です .

準備方法

TRX-E-002-1の合成は、ベンゾピランコアの形成とそれに続く官能基化を含む複数のステップを伴います。合成経路には、通常、目的の立体化学と官能基を達成するためにさまざまな試薬と触媒を使用することが含まれます。 工業生産方法は、収率と純度を最適化し、同時に費用対効果とスケーラビリティを確保することに重点を置いています .

化学反応の分析

TRX-E-002-1は、次のようないくつかのタイプの化学反応を受けます。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。

これらの反応で使用される一般的な試薬と条件には、目的の変換を達成するためのさまざまな溶媒、温度、および触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

TRX-E-002-1は、次のものを含め、幅広い科学研究への応用があります。

化学: ベンゾピラン誘導体とその反応性を研究するためのモデル化合物として役立ちます。

生物学: がん細胞のアポトーシス機構と、薬剤耐性におけるがん幹細胞の役割を調査するために使用されます。

医学: TRX-E-002-1は、卵巣がんおよびその他のタイプのがんの治療のための治療薬として開発されています。

産業: この化合物のユニークな特性により、新しいがん治療法を開発し、薬剤耐性の分子基盤を理解するための貴重なツールとなります

科学的研究の応用

TRX-E-002-1 has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying benzopyran derivatives and their reactivity.

Biology: It is used to investigate the mechanisms of apoptosis in cancer cells and the role of cancer stem cells in drug resistance.

Medicine: TRX-E-002-1 is being developed as a therapeutic agent for the treatment of ovarian cancer and potentially other types of cancer.

Industry: The compound’s unique properties make it a valuable tool for developing new cancer therapies and understanding the molecular basis of drug resistance

作用機序

TRX-E-002-1は、カスパーゼ依存性およびカスパーゼ非依存性経路の両方を通じて、がん細胞のアポトーシスを誘導することにより、その効果を発揮します。 CD44陽性卵巣がん幹細胞様細胞とCD44陰性卵巣体細胞がん細胞を標的とします。この化合物はまた、チューブリンの重合を阻害し、有糸分裂の遅延と細胞死をもたらします。 これらの機構により、TRX-E-002-1は強力な抗がん剤となります .

類似化合物の比較

TRX-E-002-1は、ベンゾピランとして知られる化合物のクラスに属します。類似の化合物には、次のものがあります。

フェノキソジオール: バイオアベイラビリティが限られている第一世代のベンゾピラン。

トリフェンドール: 抗がん活性が高まっている第二世代のベンゾピラン。

ME-344: チューブリンの重合を阻害する別の第二世代のベンゾピラン。

これらの化合物と比較して、TRX-E-002-1は、より高い効力と、より広範囲の抗がん活性を示しました。 がん幹細胞を標的とし、チューブリンの重合を阻害する能力は、他のベンゾピランとは異なります .

類似化合物との比較

TRX-E-002-1 is part of a class of compounds known as benzopyrans. Similar compounds include:

Phenoxodiol: A first-generation benzopyran with limited bioavailability.

Triphendiol: A second-generation benzopyran with improved anti-cancer activity.

ME-344: Another second-generation benzopyran that inhibits tubulin polymerization.

Compared to these compounds, TRX-E-002-1 has shown greater potency and a broader range of anti-cancer activity. Its ability to target cancer stem cells and inhibit tubulin polymerization sets it apart from other benzopyrans .

特性

CAS番号 |

1803036-93-2 |

|---|---|

分子式 |

C24H24O6 |

分子量 |

408.4 g/mol |

IUPAC名 |

(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1 |

InChIキー |

JFVVPUGGRUGRBJ-AVRDEDQJSA-N |

異性体SMILES |

CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O |

正規SMILES |

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride](/img/structure/B10854233.png)

![3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)

![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)